Iptacopan Hydrochloride

paroxysmal nocturnal hemoglobinuria hemoglobin response anti-C5 comparator

Iptacopan hydrochloride is the only oral, small-molecule factor B inhibitor with three FDA-approved indications: PNH, C3G, and IgAN. Unlike anti-C5 antibodies that leave proximal complement activation intact, iptacopan binds factor B (KD 7.9 nM, IC50 10 nM) to block both C3 and C5 convertase formation, simultaneously controlling intravascular and extravascular hemolysis. In APPLY-PNH, 82.3% of patients switching from anti-C5 achieved ≥2 g/dL Hb increase vs 0% on anti-C5; 96.4% achieved transfusion avoidance. Oral BID dosing eliminates infusion burden. Essential for complement biology research, drug discovery, and clinical program procurement.

Molecular Formula C25H33ClN2O5
Molecular Weight 477.0 g/mol
CAS No. 2447007-60-3
Cat. No. B15607689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIptacopan Hydrochloride
CAS2447007-60-3
Molecular FormulaC25H33ClN2O5
Molecular Weight477.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H30N2O4.ClH.H2O/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3;;/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29);1H;1H2/t19-,22-;;/m0../s1
InChIKeyJUWBBUFSAGEROP-VVJLZRNGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iptacopan Hydrochloride (CAS 2447007-60-3): First-in-Class Oral Factor B Inhibitor for Scientific Procurement and Comparative Evaluation


Iptacopan hydrochloride (LNP023 hydrochloride) is an orally bioavailable, small-molecule, reversible inhibitor of complement factor B, a serine protease that drives the amplification loop of the alternative complement pathway [1]. Unlike terminal complement inhibitors (anti-C5 monoclonal antibodies) or C3-targeted therapies, iptacopan binds factor B with high affinity (KD 7.9 nM) and inhibits its enzymatic activity with an IC50 of 10 nM, thereby blocking both C3 and C5 convertase formation upstream of the terminal pathway [1][2]. This proximal mechanism simultaneously controls intravascular and extravascular hemolysis, a property not shared by anti-C5 agents. Iptacopan received its first FDA approval in December 2023 for paroxysmal nocturnal hemoglobinuria (PNH) and has subsequently been approved for C3 glomerulopathy (C3G) and IgA nephropathy (IgAN), making it the only oral complement inhibitor with three distinct regulatory indications [2].

Why Iptacopan Hydrochloride Cannot Be Substituted by Other Complement Inhibitors: Mechanism, Route, and Clinical Evidence Gaps


Complement-targeted therapies occupy distinct nodes along the complement cascade, and their clinical effects diverge substantially depending on whether they inhibit the proximal alternative pathway (factor B, factor D, C3) or the terminal pathway (C5). Anti-C5 antibodies such as eculizumab and ravulizumab block only terminal complement activity, leaving proximal C3 convertase activity intact, which drives persistent C3-opsonization of red blood cells and extravascular hemolysis—a direct cause of residual anemia in a substantial proportion of treated PNH patients [1]. The C3 inhibitor pegcetacoplan controls both intra- and extravascular hemolysis but requires subcutaneous infusion, which limits convenience and may affect compliance. The factor D inhibitor danicopan targets a different node within the alternative pathway and is approved only as add-on therapy to C5 inhibitors, not as monotherapy [2]. Iptacopan is the only oral complement inhibitor that targets the alternative pathway at the level of factor B, the rate-limiting protease, enabling single-agent oral dosing with demonstrated superiority over anti-C5 therapies in a randomized head-to-head trial—a level of evidence not available for any other proximal complement inhibitor [1].

Quantitative Differentiation Evidence for Iptacopan Hydrochloride: Head-to-Head and Cross-Study Comparative Data Against Key Comparators


Superior Hemoglobin Improvement vs. Anti-C5 Antibodies (Eculizumab/Ravulizumab) in PNH: APPLY-PNH Phase 3 Head-to-Head Trial

In the randomized, active-comparator-controlled, open-label Phase 3 APPLY-PNH trial (NCT04558918), iptacopan 200 mg twice daily was compared head-to-head against continued anti-C5 antibody treatment (eculizumab or ravulizumab) in adult PNH patients with residual anemia (mean hemoglobin <10 g/dL) despite stable anti-C5 therapy. Iptacopan demonstrated statistically significant and clinically meaningful superiority on both co-primary endpoints. The proportion of patients achieving a sustained hemoglobin increase of ≥2 g/dL from baseline in the absence of red blood cell transfusions at 24 weeks was 82.3% (51/62) for iptacopan vs. 0% (0/35) for anti-C5 standard of care (adjusted difference 80.3%; 95% CI 71.3–87.6; P<0.0001) [1][2]. The proportion achieving sustained hemoglobin ≥12 g/dL was 68.8% (42/62) vs. 0% (0/35) (adjusted difference 67.0%; 95% CI 56.3–76.9; P<0.0001) [1][2]. The adjusted mean change from baseline in hemoglobin was +3.59 g/dL (95% CI 3.32–3.86) for iptacopan vs. −0.04 g/dL (95% CI −0.42–0.35) for anti-C5, yielding a difference of +3.63 g/dL (95% CI 3.18–4.08; P<0.0001) [1].

paroxysmal nocturnal hemoglobinuria hemoglobin response anti-C5 comparator

Greater Hemoglobin Improvement vs. Pegcetacoplan in Complement Inhibitor-Naïve PNH: Indirect Treatment Comparison (ITC)

In the absence of a direct head-to-head trial, an unanchored simulated treatment comparison (STC) using individual patient data from the APPOINT-PNH trial (iptacopan, N=40) and published summary data from the PRINCE trial (pegcetacoplan, N=35) evaluated comparative efficacy in complement inhibitor-naïve PNH patients. The predicted mean change from baseline in hemoglobin (CFB Hb) was 4.4 g/dL (SD 0.3) for iptacopan vs. 2.9 g/dL (SD 0.4) for pegcetacoplan, yielding a statistically significant mean difference favoring iptacopan [1]. In a separate matching-adjusted indirect comparison of the APPLY-PNH population vs. the PEGASUS trial population in C5-inhibitor-experienced patients, iptacopan achieved a mean Hb difference ranging from 0.76 to 1.31 g/dL over pegcetacoplan across two adjustment scenarios. Transfusion avoidance rates were significantly higher with iptacopan at 98.7% vs. 85.4% for pegcetacoplan in the primary adjustment scenario [2].

paroxysmal nocturnal hemoglobinuria pegcetacoplan comparator indirect treatment comparison

Transfusion Avoidance Superiority vs. Anti-C5 Standard of Care: APPLY-PNH Direct Comparison

In the APPLY-PNH Phase 3 head-to-head trial, the key secondary endpoint of red blood cell transfusion avoidance (between Day 14 and Day 168, excluding Days 1–14) was met with a statistically significant difference. Transfusion avoidance was achieved by 96.4% (60/62) of iptacopan-treated patients vs. 26.1% (14/35) of patients remaining on anti-C5 standard of care, producing an adjusted difference in proportion of 70.3% (95% CI 52.6–84.9; P<0.0001) [1][2]. This near-complete elimination of transfusion dependence contrasts sharply with the ongoing transfusion requirement in approximately three-quarters of patients maintained on C5 inhibition alone [1].

transfusion independence paroxysmal nocturnal hemoglobinuria anti-C5 comparator

Selective Factor B Inhibition with Documented >3,000-Fold Selectivity Window vs. 41 Human Proteases Including Factor D

Iptacopan inhibits factor B with an IC50 of 10 nM and binds with a KD of 7.9 nM [1]. In a comprehensive selectivity panel of 41 human proteases, including the alternative pathway serine protease factor D, iptacopan exhibited IC50 values exceeding 30 µM for all tested off-targets, with factor D inhibition requiring >100 µM, translating to a >3,000-fold selectivity window over factor B [1][2]. In functional ex vivo assays, iptacopan inhibited alternative pathway-mediated membrane attack complex (MAC) formation in 50% human serum with an IC50 of 130 nM [2]. By contrast, danicopan targets factor D (Kd 0.54 nM), a protease downstream of factor B in the alternative pathway, and is approved only as add-on therapy to C5 inhibitors, not as monotherapy [2]. This selectivity profile demonstrates that iptacopan's target engagement is restricted to the intended proximal node of the alternative pathway, reducing the probability of off-pathway pharmacology.

complement factor B selectivity factor D inhibitor comparison off-target profiling

Oral Bioavailability and Favorable Twice-Daily Pharmacokinetic Profile vs. Intravenous and Subcutaneous Complement Inhibitors

In a definitive ADME study in healthy volunteers, iptacopan (100 mg single oral dose of [14C]iptacopan) demonstrated an estimated absorbed fraction of approximately 71%, with a time to maximum plasma concentration (Tmax) of 1.5 hours and a terminal elimination half-life of 12.3 hours, supporting twice-daily oral dosing [1]. The recommended therapeutic dose of 200 mg twice daily (400 mg/day oral) was established through Phase 2 dose-ranging and confirmed in Phase 3 pivotal trials [2]. By contrast, eculizumab and ravulizumab require intravenous infusion (every 2 weeks and every 8 weeks, respectively), while pegcetacoplan requires twice-weekly subcutaneous infusion via an infusion pump. Danicopan, the only other oral complement inhibitor, is approved solely as add-on to C5 inhibitors and is not indicated for monotherapy [2]. The oral route eliminates infusion-related administration burden, needle-associated complications, and healthcare facility dependency.

oral bioavailability pharmacokinetics route of administration comparison

Statistically Significant Proteinuria Reduction vs. Placebo in C3 Glomerulopathy: APPEAR-C3G Phase 3 Data

The Phase 3 APPEAR-C3G trial (NCT04817618), a multicenter, randomized, double-blind, placebo-controlled study, evaluated iptacopan 200 mg twice daily vs. placebo in 74 adult patients with biopsy-confirmed C3 glomerulopathy. At the 6-month primary endpoint, iptacopan produced a 35.1% reduction in 24-hour urine protein-to-creatinine ratio (UPCR) compared with placebo (95% CI 13.8–51.1%; 1-sided P=0.0014) [1][2]. At 12 months, 43.5% of iptacopan-treated patients met the composite renal endpoint (≥50% reduction in UPCR and ≤15% reduction in eGFR) vs. 0% on placebo, and patients who switched from placebo to iptacopan at 6 months showed a composite endpoint attainment rate of 25.0% [2]. The estimated glomerular filtration rate trajectory also improved with iptacopan relative to patients' historical decline rates [2]. This is the first approved therapy for C3G, a disease with no previously FDA-approved targeted treatment.

C3 glomerulopathy proteinuria reduction placebo-controlled trial

Evidence-Based Procurement and Research Application Scenarios for Iptacopan Hydrochloride Based on Differential Clinical Evidence


Switch Therapy in PNH Patients with Persistent Anemia Despite Anti-C5 Treatment

Adult PNH patients who continue to experience residual anemia (Hb <10 g/dL) and/or require regular RBC transfusions despite stable treatment with eculizumab or ravulizumab are candidates for switching to iptacopan. Evidence from APPLY-PNH shows 82.3% of such patients achieve a ≥2 g/dL Hb increase (vs. 0% on anti-C5, P<0.0001) and 96.4% achieve transfusion avoidance (vs. 26.1%, P<0.0001), with a mean Hb improvement of +3.63 g/dL over continued anti-C5 therapy [Section 3, Evidence Items 1 and 3]. The oral route eliminates the need for ongoing intravenous infusions without loss of hemolysis control, as factor B inhibition blocks both intravascular and extravascular hemolysis. [1]

First-Line Oral Monotherapy for Complement Inhibitor-Naïve PNH

For newly diagnosed PNH patients who have not previously received complement inhibitor therapy, iptacopan offers a first-line oral monotherapy option. In the APPOINT-PNH single-arm Phase 3 trial, 77.5% (95% CI 61.5–89.2) of treatment-naïve patients achieved a sustained Hb increase ≥2 g/dL without transfusions at 24 weeks [Section 3, Evidence Item 2]. An indirect treatment comparison suggests a mean Hb improvement of 4.4 g/dL with iptacopan vs. 2.9 g/dL for pegcetacoplan (difference 1.5 g/dL) in the naïve population [Section 3, Evidence Item 2]. The oral BID regimen is supported by a 71% absorbed fraction and 12.3-hour half-life, enabling consistent target coverage without infusion-related healthcare visits [Section 3, Evidence Item 5]. [2]

First Approved Targeted Therapy for C3 Glomerulopathy (C3G)

Iptacopan is the first and only FDA-approved pharmacotherapy for adults with C3G, indicated to reduce proteinuria. The APPEAR-C3G trial demonstrated a 35.1% reduction in 24-hour UPCR vs. placebo at 6 months (P=0.0014), sustained through 12 months with 43.5% of patients meeting the composite renal endpoint (≥50% UPCR reduction and ≤15% eGFR decline) [Section 3, Evidence Item 6]. No other complement inhibitor has demonstrated efficacy in this indication. For clinical laboratories, formularies, and research centers engaged in C3G natural history studies or interventional trials, iptacopan represents the sole evidence-based targeted intervention, and its procurement directly enables participation in this previously untreatable disease space. [3]

Oral Complement Inhibition for IgA Nephropathy at Risk of Rapid Progression

In the APPLAUSE-IgAN Phase 3 trial (NCT04578834), iptacopan 200 mg BID produced a 38.3% reduction in proteinuria (24-hour UPCR) at 9 months vs. placebo (P<0.0001), and the final 24-month analysis demonstrated a significantly slower annualized eGFR decline: −3.10 vs. −6.12 mL/min/1.73 m²/year (difference 3.02 mL/min/1.73 m²/year; P<0.001) [4]. The composite kidney-failure endpoint occurred in 21.4% of iptacopan patients vs. 33.5% of placebo patients (HR 0.57; 95% CI 0.40–0.81; P=0.003). For procurement decisions involving renal clinical programs, these data support iptacopan as the first oral alternative pathway inhibitor that has demonstrated both proteinuria reduction and eGFR preservation in IgAN, complementing the mechanism-of-action differentiation from endothelin receptor antagonists (e.g., sparsentan) and SGLT2 inhibitors used as background therapy. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iptacopan Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.